molecular formula C21H13BrF3N3O3 B3830836 2-(4-bromo-2-cyanophenoxy)-N'-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)acetohydrazide

2-(4-bromo-2-cyanophenoxy)-N'-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)acetohydrazide

Cat. No. B3830836
M. Wt: 492.2 g/mol
InChI Key: GHQHVYJMIJNTSV-LUOAPIJWSA-N
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Description

The compound “2-(4-bromo-2-cyanophenoxy)-N’-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)acetohydrazide” is a complex organic molecule. It contains several functional groups including a bromo group, a cyanophenoxy group, a trifluoromethyl group, a furyl group, and an acetohydrazide group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the bromo and trifluoromethyl groups might be introduced via halogenation, the cyanophenoxy group via a nucleophilic substitution, and the acetohydrazide group via condensation with hydrazine .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The bromo, cyanophenoxy, and trifluoromethyl groups would likely contribute to the electron density and polarity of the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the bromo group could be replaced via nucleophilic substitution, or the acetohydrazide group could react to form a variety of products .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of certain functional groups would all influence properties like solubility, melting point, and reactivity .

Mechanism of Action

The mechanism of action of this compound is not clear without more context. It could potentially interact with biological systems in a variety of ways, depending on its structure and the functional groups present .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be of interest in fields like medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

2-(4-bromo-2-cyanophenoxy)-N-[(E)-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13BrF3N3O3/c22-16-4-6-18(14(9-16)10-26)30-12-20(29)28-27-11-17-5-7-19(31-17)13-2-1-3-15(8-13)21(23,24)25/h1-9,11H,12H2,(H,28,29)/b27-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHQHVYJMIJNTSV-LUOAPIJWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)C=NNC(=O)COC3=C(C=C(C=C3)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)/C=N/NC(=O)COC3=C(C=C(C=C3)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13BrF3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromo-2-cyanophenoxy)-N-[(E)-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-bromo-2-cyanophenoxy)-N'-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)acetohydrazide

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